(2,2-Difluoro-1-methylcyclopropyl)methanamine hydrochloride
Overview
Description
(2,2-Difluoro-1-methylcyclopropyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(2,2-Difluoro-1-methylcyclopropyl)methanamine hydrochloride is a fluorinated organic compound characterized by its unique cyclopropyl structure and difluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its antimicrobial properties, neuroactive effects, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A cyclopropyl ring
- A difluoromethyl group
- A methanamine moiety
These structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Properties
Fluorinated compounds are known for their enhanced antimicrobial activity due to improved membrane penetration. This compound has shown promising results against various bacterial strains. Studies indicate that the incorporation of fluorine increases the lipophilicity of the compound, facilitating better interaction with bacterial cell membranes.
Table 1: Antimicrobial Activity Comparison
Compound | Activity Against Bacteria | Mechanism of Action |
---|---|---|
This compound | Moderate | Membrane disruption |
1-Methylcyclopropylamine | Low | Unknown |
1-(Difluoromethyl)cyclopropylamine | High | Membrane penetration |
Neuroactive Effects
The amine functionality in this compound suggests potential neuroactive properties. Compounds with similar structures have been reported to modulate neurotransmitter systems, indicating that this compound may influence neurological conditions such as depression or anxiety. Preliminary studies suggest that it may act as a modulator for certain receptors involved in neurotransmission.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies
Recent research has explored the effects of this compound in various biological systems:
- In Vitro Studies : In cell line assays, the compound exhibited cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value comparable to established chemotherapeutic agents in leukemia models .
- Animal Models : In vivo studies indicated that administration of the compound led to significant behavioral changes in rodent models of anxiety and depression, suggesting its potential as a therapeutic agent for neurological disorders.
Properties
IUPAC Name |
(2,2-difluoro-1-methylcyclopropyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(3-8)2-5(4,6)7;/h2-3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXMANXSWVKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955530-15-0 | |
Record name | (2,2-difluoro-1-methylcyclopropyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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